molecular formula C14H21N3O2 B15235337 tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate

tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate

Cat. No.: B15235337
M. Wt: 263.34 g/mol
InChI Key: QMCIUMAKVYVEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate features a bicyclic pyrido-azepine core fused with a seven-membered azepine ring. The tert-butyloxycarbonyl (Boc) group at the 7-position acts as a protective moiety, enhancing stability and solubility during synthetic processes. The 2-amino substituent introduces nucleophilic reactivity, making this compound a versatile intermediate in pharmaceutical chemistry, particularly for kinase inhibitor synthesis or peptide coupling reactions .

Properties

IUPAC Name

tert-butyl 2-amino-5,6,8,9-tetrahydropyrido[2,3-d]azepine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-6-10-4-5-12(15)16-11(10)7-9-17/h4-5H,6-9H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCIUMAKVYVEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)N=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyridine derivative with an appropriate amine, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors, green chemistry principles, and automated processes to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives .

Scientific Research Applications

tert-Butyl2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound is distinguished by its pyrido[2,3-d]azepine core and 2-amino functional group. Structural analogs vary in:

Pyrimido[4,5-d]azepine (e.g., CAS 903129-71-5): Combines pyrimidine and azepine rings, increasing ring strain and conformational flexibility . Thieno[2,3-c]pyridine (e.g., Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate): Substitutes azepine with a thiophene ring, modifying aromaticity and redox behavior .

Functional Groups: Trifluoromethylsulfonyloxy (CAS 1003589-97-6): Replaces the 2-amino group with a strong electron-withdrawing group, enhancing electrophilicity for cross-coupling reactions . Dichloro Substituents (e.g., CAS 903129-71-5): Chlorine atoms at positions 2 and 4 increase steric hindrance and reduce nucleophilicity compared to the amino group .

Physicochemical Properties

CAS No. Core Structure Substituents Molecular Formula Molecular Weight Similarity Score
Target Compound Pyrido[2,3-d]azepine 2-amino, 7-Boc C₁₄H₂₁N₃O₂ 275.34 Reference
1003589-97-6 Pyrido[2,3-d]azepine 2-(trifluoromethylsulfonyloxy) C₁₅H₁₉F₃N₂O₅S 396.38 0.85*
1056934-87-2 Pyrido[4,3-d]pyrimidine 4-chloro, 6-Boc C₁₂H₁₆ClN₃O₂ 269.73 0.91
903129-71-5 Pyrimido[4,5-d]azepine 2,4-dichloro, 7-Boc C₁₃H₁₆Cl₂N₄O₂ 343.20 0.95

*Estimated based on structural divergence.

Key Observations :

  • The trifluoromethylsulfonyloxy derivative (CAS 1003589-97-6) has a higher molecular weight (396.38 vs. 275.34) due to the bulky sulfonyl group, reducing solubility in polar solvents .
  • Chlorinated analogs (e.g., CAS 903129-71-5) exhibit lower nucleophilicity but improved stability under acidic conditions compared to the amino-substituted target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step sequences, such as cyclization of pyridine or azepine precursors followed by tert-butyl carbamate protection. For example, tert-butyl carbamate derivatives are often synthesized via spirocyclic intermediates under basic conditions (e.g., NaH in DMF) with Boc-protecting groups to stabilize reactive amines during cyclization . Key steps include:

  • Cyclization : Use of aprotic solvents (DMF, DCM) and catalysts (DMAP) to promote ring closure.
  • Protection/Deprotection : Boc groups are introduced early to protect amines, as seen in analogous pyrido-pyrimidine syntheses .
  • Purification : Column chromatography or preparative TLC is critical for isolating intermediates (e.g., 73% yield achieved via silica gel chromatography in related systems) .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm in CDCl3 .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., HRMS data for related compounds show <5 ppm error) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% threshold for pharmacological studies) .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Contradictions in NMR or HRMS data often arise from tautomerism or impurities. For example:

  • Tautomerism : Pyrido-azepine systems may exhibit keto-enol tautomerism, leading to split signals in 1H NMR. Use deuterated solvents (DMSO-d6) and variable-temperature NMR to stabilize conformers .
  • Impurity Analysis : LC-MS/MS identifies byproducts (e.g., de-Boc intermediates) that co-elute during purification. Adjust gradient elution in chromatography to resolve overlapping peaks .

Q. What strategies optimize reaction yields in large-scale syntheses of this compound?

  • Methodological Answer : Yield optimization requires balancing solvent, temperature, and stoichiometry:

  • Solvent Screening : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while DCM improves Boc-deprotection efficiency .
  • Catalyst Load : DMAP (5–10 mol%) accelerates carbamate formation in spirocyclic systems .
  • Temperature Control : Cyclization reactions often require reflux (80–100°C) for 12–24 hours, but lower temperatures (0–25°C) prevent side reactions in sensitive steps .

Q. How do researchers address stability issues during storage and handling?

  • Methodological Answer :

  • Storage : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent hydrolysis of the Boc group. Stability studies show <5% degradation over 6 months under these conditions .
  • Handling : Use anhydrous solvents (e.g., freshly distilled DCM) during synthesis to avoid premature deprotection .

Experimental Design & Data Analysis

Q. What experimental controls are essential when evaluating the biological activity of this compound?

  • Methodological Answer :

  • Negative Controls : Use structurally similar but pharmacologically inert analogs (e.g., Boc-deprotected derivatives) to isolate target effects .
  • Solvent Controls : DMSO vehicle controls (≤0.1% v/v) ensure observed activity is not an artifact .
  • Dose-Response Curves : EC50/IC50 values derived from 3–5 independent replicates improve reproducibility .

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • DFT Calculations : Predict reaction transition states (e.g., cyclization barriers) using Gaussian or ORCA software .
  • Docking Studies : AutoDock Vina models interactions with biological targets (e.g., kinase domains), prioritizing synthesis of derivatives with lower binding energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.